molecular formula C15H13N3O6 B10896253 N-(4-ethoxyphenyl)-3,5-dinitrobenzamide

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide

Cat. No.: B10896253
M. Wt: 331.28 g/mol
InChI Key: RJXJJAGQYZRSTP-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3,5-dinitrobenzamide is a substituted benzamide derivative characterized by a 3,5-dinitrobenzoyl group attached to a 4-ethoxyphenylamine moiety. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring may influence solubility, electronic properties, and binding interactions, as seen in related compounds with methoxy (-OCH₃) or hydroxyl (-OH) substituents .

Properties

Molecular Formula

C15H13N3O6

Molecular Weight

331.28 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H13N3O6/c1-2-24-14-5-3-11(4-6-14)16-15(19)10-7-12(17(20)21)9-13(8-10)18(22)23/h3-9H,2H2,1H3,(H,16,19)

InChI Key

RJXJJAGQYZRSTP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(4-ethoxyphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the benzamide ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzamide core may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Antimicrobial and Anticancer Activities

N-Substituted 3,5-dinitrobenzamides exhibit significant bioactivity depending on their substituents:

Compound Name Substituent Activity/Application Key Data (MIC/IC₅₀) Reference
N-(4-Aminocyclooctyl)-3,5-dinitrobenzamide 4-Aminocyclooctyl Anticancer (HeLa cells) IC₅₀ = 10 nM
Antimicrobial (Streptococcus mutans) MIC = 4 µg/mL
DNB1* 2-(4-Methoxyphenoxy)ethyl Antitubercular (M. tuberculosis) MIC < 1 µg/mL†
DNB2* 2-(Benzyloxy)ethyl Antitubercular (M. tuberculosis) MIC < 1 µg/mL†
N-(5-Chloropentyl)-3,5-dinitrobenzamide 5-Chloropentyl Antitubercular (M. tuberculosis) MIC = 0.5–2 µg/mL‡

DNB1 and DNB2: Highly active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) *M. tuberculosis strains .

Key Findings :

  • Bulky substituents (e.g., aminocyclooctyl) enhance anticancer activity, likely due to improved target binding .
  • Linear alkyl or aryloxyethyl groups (e.g., DNB1/DNB2) optimize antitubercular potency by enhancing membrane permeability .

Key Findings :

  • The hydroxyl group in N-(4-hydroxyphenyl)-3,5-dinitrobenzamide facilitates electron transfer in modified electrodes, enabling high sensitivity .

Biological Activity

N-(4-ethoxyphenyl)-3,5-dinitrobenzamide is a compound that has garnered attention for its significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores the compound’s synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C15_{15}H13_{13}N3_3O6_6 and features an ethoxy group attached to a phenyl ring, along with two nitro groups on the benzamide structure. The synthesis typically involves nitration reactions under controlled conditions to manage exothermic reactions, followed by purification methods such as recrystallization or chromatography.

Synthesis Overview

StepDescription
1Nitration of 4-ethoxyaniline to introduce nitro groups.
2Formation of the benzamide through reaction with appropriate carboxylic acid derivatives.
3Purification using recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The nitro groups facilitate redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules such as proteins and nucleic acids. This interaction may inhibit various enzymes or receptors involved in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

In cancer research, this compound has shown promise in inhibiting tumor growth. Studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound on various cancer cell lines utilized the MTT assay to measure cell viability. The results demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Cell LineIC50 (µM)Effectiveness (%)
SKOV-31575
MCF-72070
HeLa2565

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other dinitrobenzamide compounds. A comparative analysis reveals variations in biological activity based on structural modifications:

Compound NameStructural FeaturesUnique Aspects
N-(4-methoxyphenyl)-3,5-dinitrobenzamideContains a methoxy groupMay influence reactivity and biological activity
N-(4-acetylphenyl)-3,5-dinitrobenzamideContains an acetyl groupKnown for its potential applications in medicinal chemistry
N-(2-aminoethyl)-3,5-dinitrobenzamideContains an amino substitutionDifferent reactivity profile due to amino group presence

Future Directions and Research Needs

While current studies highlight the promising biological activities of this compound, further research is necessary to:

  • Elucidate the full spectrum of its interactions with biological targets.
  • Explore its pharmacokinetics and bioavailability in vivo.
  • Investigate potential side effects and optimal dosing regimens for therapeutic applications.

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